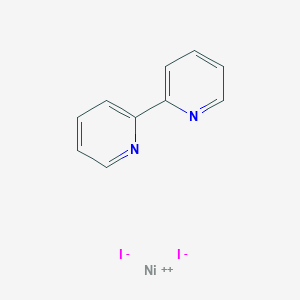
Nickel(2+);2-pyridin-2-ylpyridine;diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(2+);2-pyridin-2-ylpyridine;diiodide is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure and characteristics make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Nickel(2+);2-pyridin-2-ylpyridine;diiodide involves specific synthetic routes and reaction conditions. One common method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. The process involves subjecting these materials to mechanical processing in the presence of a nucleophile .
Industrial Production Methods: Industrial production of this compound typically follows standardized protocols to ensure consistency and quality. The methods may vary depending on the desired purity and application of the compound. Detailed industrial production methods are often proprietary and may require specific equipment and conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(2+);2-pyridin-2-ylpyridine;diiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bromine, acetic acid, and hydrochloric acid. The conditions for these reactions may vary, but they generally involve controlled temperatures and specific catalysts to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, treating the compound with bromine in acetic acid or hydrochloric acid can yield brominated derivatives .
Wissenschaftliche Forschungsanwendungen
Nickel(2+);2-pyridin-2-ylpyridine;diiodide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, the compound is investigated for its potential therapeutic effects and mechanisms of action. Industrially, this compound is utilized in the production of polymers, pharmaceuticals, and other chemical products .
Wirkmechanismus
The mechanism of action of Nickel(2+);2-pyridin-2-ylpyridine;diiodide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Nickel(2+);2-pyridin-2-ylpyridine;diiodide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as 2,4,6-tribromoaniline and other brominated derivatives. The comparison helps in understanding the specific advantages and applications of this compound .
List of Similar Compounds:- 2,4,6-Tribromoaniline
- 4-Bromoaniline
- 2,4,6-Tribromophenol
Conclusion
This compound is a versatile compound with significant applications in various scientific and industrial fields Its unique properties and reactions make it a valuable tool for research and development
Eigenschaften
IUPAC Name |
nickel(2+);2-pyridin-2-ylpyridine;diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2HI.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGEUKJJFSILG-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8I2N2Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














